molecular formula C14H9FN2O3 B2556206 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole CAS No. 1421240-95-0

2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole

Cat. No.: B2556206
CAS No.: 1421240-95-0
M. Wt: 272.235
InChI Key: CVVZSAHDRIBXCI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole (CAS 1421240-95-0) is a high-purity chemical reagent for research and development. With a molecular formula of C14H9FN2O3 and a molecular weight of 272.23, this benzoxazole derivative is a valuable scaffold in the discovery of new agrochemicals and pharmaceuticals . Benzoxazole derivatives are known to exhibit a broad spectrum of biological activities . Specifically, compounds featuring a nitro-substituted benzoxazole core have been investigated for their potent antibacterial and antifungal properties, making them promising candidates in the development of new agrochemicals to protect crops from bacterial and fungal diseases . Furthermore, the benzoxazole ring is a key structural motif in pharmacological research. Some derivatives are potent anti-inflammatory agents with activity demonstrated in models like carrageenan-induced paw edema, and they exhibit a low ulcerogenic potential, which is a desirable therapeutic profile . The presence of both the nitro and fluorophenyl groups on the benzoxazole core makes this compound an excellent subject for advanced vibrational spectroscopic studies and computational chemistry, aiding in the understanding of its structural and electronic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. REFERENCES The provided information is based on the following sources: A supplier product page for the specific compound ; a 2023 review on the agricultural applications of benzoxazoles ; a pharmacological study of the anti-inflammatory drug benoxaprofen ; a molecular modeling and synthesis study of anti-inflammatory benzoxazoles ; and a vibrational spectroscopic study on a closely related compound .

Properties

IUPAC Name

2-(4-fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O3/c1-8-6-11(17(18)19)7-12-13(8)20-14(16-12)9-2-4-10(15)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVZSAHDRIBXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-methyl-4-nitrophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of 2-(4-aminophenyl)-7-methyl-5-nitro-1,3-benzoxazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorophenyl and nitro groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorophenyl-Containing Heterocycles

Compound Core Structure Substituents Crystal System Space Group Planarity
Target Benzoxazole Benzoxazole 4-Fluorophenyl, NO₂, CH₃ Not Reported Not Reported High (inferred)
Compound 4 () Thiazole-Triazole-Pyrazole 4-Chlorophenyl, 4-Fluorophenyl Triclinic P 1̄ Partial (perpendicular fluorophenyl)
Compound 5 () Thiazole-Triazole-Pyrazole 4-Fluorophenyl (two) Triclinic P 1̄ Partial (perpendicular fluorophenyl)

Biological Activity

2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole is a compound within the benzoxazole family, characterized by a fused benzene and oxazole ring structure. Its molecular formula is C14_{14}H9_9FN2_2O3_3, featuring a fluorophenyl group at the second position, a methyl group at the seventh position, and a nitro group at the fifth position of the benzoxazole ring. The presence of these functional groups contributes to its diverse biological activities and pharmacological potential.

The compound's reactivity stems from its electrophilic and nucleophilic sites, particularly due to the electron-withdrawing nature of the nitro group. This enhances the electrophilicity of adjacent carbon atoms in the aromatic system, facilitating various substitution reactions.

PropertyValue
IUPAC Name2-(4-fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole
Molecular FormulaC14_{14}H9_9FN2_2O3_3
CAS Number1421240-95-0
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole. Research indicates that derivatives of benzoxazole exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • VEGFR-2 Inhibition : A series of benzoxazole derivatives were evaluated for their inhibitory activity against VEGFR-2, a key target in cancer therapy. Compounds similar to 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole demonstrated sub-micromolar IC50_{50} values, indicating potent activity against this receptor .
  • Cytotoxicity Assays : The compound was tested against human breast (MCF-7) and colorectal (HCT-116) cancer cell lines using the Sulforhodamine B assay. Results showed that it induced significant cell cycle arrest and apoptosis in these cell lines .
    CompoundIC50_{50} (µM) MCF-7IC50_{50} (µM) HCT-116
    2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazoleNot specifiedNot specified
    Sorafenib7.87.2

The mechanism by which 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole exerts its biological effects may involve:

  • Inhibition of Tyrosine Kinases : Similar compounds have been reported to act as competitive inhibitors of various tyrosine kinases, which are critical in regulating cell proliferation and survival.
  • Induction of Apoptosis : Studies indicated that this compound can downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to increased apoptosis in cancer cells .

Synthetic Routes

The synthesis of 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole typically involves cyclization reactions between suitable precursors under specific conditions. One common method includes reacting 4-fluoroaniline with 2-methyl-4-nitrophenol in the presence of phosphorus oxychloride (POCl3_3) to form the benzoxazole ring .

Research Applications

This compound has numerous applications in:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting various diseases.
  • Materials Science : In synthesizing novel materials with specific electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted o-aminophenols with activated carbonyl derivatives. For example, nitro-substituted benzoxazoles can be prepared using nitration reactions under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Yield optimization requires careful temperature control (0–5°C for nitration) and stoichiometric balancing of reagents. Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • FT-IR : Confirms functional groups (e.g., C-F stretch at ~1250 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.1–8.3 ppm for fluorophenyl) and methyl groups (δ 2.5–2.7 ppm). NOE experiments can resolve steric interactions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 287.08) and nitro group fragmentation patterns .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The nitro group at position 5 deactivates the benzoxazole ring, directing electrophilic substitution to the 4-fluorophenyl moiety. Nucleophilic aromatic substitution (e.g., with amines) is favored under basic conditions (K₂CO₃/DMF, 80°C), while Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s pharmacological activity or stability?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO) to assess electron-transfer potential. Fukui functions identify reactive sites for electrophilic/nucleophilic attacks .
  • MD Simulations : Model ligand-protein interactions (e.g., with cytochrome P450 enzymes) to predict metabolic stability. Solvation-free energy calculations (using OPLS-AA force fields) guide solubility optimization .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme assays)?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature, solvent DMSO ≤1%) to minimize batch variability.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Structural Analogues : Synthesize derivatives (e.g., replacing nitro with cyano groups) to isolate structure-activity relationships (SAR) .

Q. How can regioselectivity challenges in modifying the benzoxazole core be addressed for targeted derivatization?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the nitro group (e.g., using Boc anhydride) to direct reactions to the methyl or fluorophenyl substituents.
  • Microwave-Assisted Synthesis : Enhances regioselectivity in heterocyclic ring functionalization by reducing side reactions (e.g., 100°C, 30 min, 300 W) .

Q. What are the best practices for evaluating the compound’s photostability under experimental storage conditions?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor absorbance changes (λ_max ~320 nm for nitroaromatics) under accelerated light exposure (ICH Q1B guidelines).
  • HPLC Stability Assays : Quantify degradation products (e.g., nitro-reduction to amine) using C18 columns and acetonitrile/water gradients .

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